USP-HPLC Relative Retention Time and UV Detection-Wavelength Differentiation from Melengestrol Acetate Related Compound A
Under the official USP HPLC method for melengestrol acetate impurity testing, the target compound (Related Compound B, CAS 80097-73-0) elutes with a relative retention time (RRT) of 1.05 versus melengestrol acetate (RRT = 1.00), whereas Related Compound A (CAS 6815-51-6) elutes at RRT 0.78 [1]. Critically, Related Compound B generates a larger peak area when detected at 262 nm, whereas Related Compound A produces a larger peak area at 240 nm, enabling unambiguous dual-wavelength identification [1]. The resolution between the two impurity peaks is required to be not less than 5.0, confirming baseline separation under routine conditions [1].
| Evidence Dimension | HPLC relative retention time (RRT) and optimal UV detection wavelength |
|---|---|
| Target Compound Data | RRT = 1.05 (vs. melengestrol acetate); optimal detection at 262 nm |
| Comparator Or Baseline | Melengestrol Acetate Related Compound A (CAS 6815-51-6): RRT = 0.78; optimal detection at 240 nm. Melengestrol acetate (CAS 2919-66-6): RRT = 1.00. |
| Quantified Difference | ΔRRT = 0.27 (Related Compound B vs. A); resolution ≥5.0; orthogonal wavelength selectivity (262 nm vs. 240 nm) |
| Conditions | USP Method: acetonitrile:water (50:50) mobile phase; 4.6 mm × 25 cm column with 5-µm L7 packing; flow rate ~1.0 mL/min; multiwavelength detector set at 240 and 262 nm |
Why This Matters
This chromatographic fingerprint is the regulatory basis for identity confirmation and quantification of the target compound in melengestrol acetate API impurity profiling, and using a compound with an incorrect RRT or wavelength profile would invalidate system suitability per USP specifications.
- [1] USP Monograph: Melengestrol Acetate. United States Pharmacopeia, USP29-NF24, pp. 4810–4811. Chromatographic system and Procedure sections. View Source
